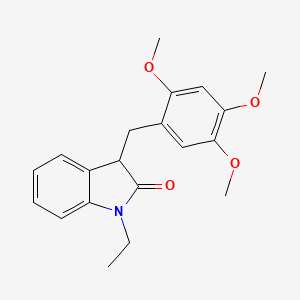![molecular formula C21H24ClFN2O3S B14984453 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(3,5-dimethylphenyl)piperidine-4-carboxamide](/img/structure/B14984453.png)
1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(3,5-dimethylphenyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(3,5-DIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a piperidine ring, a carboxamide group, and various substituents such as chloro, fluoro, and methanesulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(3,5-DIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the carboxamide group: This step often involves the reaction of the piperidine derivative with a carboxylic acid or its derivative under suitable conditions.
Substitution reactions: The chloro, fluoro, and methanesulfonyl groups are introduced through various substitution reactions, often involving halogenation and sulfonylation reagents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(3,5-DIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxamide group to an amine.
Substitution: The chloro and fluoro groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium iodide in acetone (Finkelstein reaction) or nucleophiles such as amines and thiols can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(3,5-DIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active ingredient due to its unique structural features.
Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific characteristics.
Biological Research: It is used in various biological assays to study its effects on different biological pathways and targets.
Mechanism of Action
The mechanism of action of 1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(3,5-DIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(3,5-DIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE: can be compared with other piperidine derivatives that have similar structural features but different substituents.
N-(3,5-DIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE: Lacks the chloro and fluoro substituents, which may affect its reactivity and applications.
1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(3,5-DIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE: Similar structure but without the fluoro group, leading to different chemical properties.
Uniqueness
The presence of both chloro and fluoro groups, along with the methanesulfonyl and carboxamide functionalities, makes 1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(3,5-DIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE unique
Properties
Molecular Formula |
C21H24ClFN2O3S |
|---|---|
Molecular Weight |
438.9 g/mol |
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methylsulfonyl]-N-(3,5-dimethylphenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C21H24ClFN2O3S/c1-14-10-15(2)12-17(11-14)24-21(26)16-6-8-25(9-7-16)29(27,28)13-18-19(22)4-3-5-20(18)23/h3-5,10-12,16H,6-9,13H2,1-2H3,(H,24,26) |
InChI Key |
RUFVYLUEDYGSEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=C(C=CC=C3Cl)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B14984371.png)

![2-[1-(3,4-dimethylphenoxy)ethyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B14984389.png)
![{1-[(2-Chloro-6-fluorobenzyl)sulfonyl]piperidin-4-yl}(4-methylpiperazin-1-yl)methanone](/img/structure/B14984404.png)
![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-methylbenzamide](/img/structure/B14984406.png)
![Methyl 2-chloro-5-[({1-[(2-methylbenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate](/img/structure/B14984413.png)
![2-[(1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-(3-hydroxypropyl)quinazolin-4(3H)-one](/img/structure/B14984414.png)
![N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B14984419.png)

![N-[2-(tert-butylcarbamoyl)phenyl]-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14984432.png)
![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B14984439.png)

![1-[(2-chlorobenzyl)sulfonyl]-N-{2-[(4-methylphenyl)sulfanyl]ethyl}piperidine-4-carboxamide](/img/structure/B14984465.png)
![N-(4-bromophenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14984466.png)
